molecular formula C18H23NO3 B14190875 7-(Diethylamino)-3-(2,2-dimethylpropanoyl)-2H-1-benzopyran-2-one CAS No. 922722-10-9

7-(Diethylamino)-3-(2,2-dimethylpropanoyl)-2H-1-benzopyran-2-one

Cat. No.: B14190875
CAS No.: 922722-10-9
M. Wt: 301.4 g/mol
InChI Key: ZTYGKWYOSIWTLR-UHFFFAOYSA-N
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Description

7-(Diethylamino)-3-(2,2-dimethylpropanoyl)-2H-1-benzopyran-2-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzopyran ring system, which is fused with a diethylamino group and a dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-3-(2,2-dimethylpropanoyl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method involves the condensation of 7-hydroxy-4-methylcoumarin with diethylamine and 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-3-(2,2-dimethylpropanoyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(Diethylamino)-3-(2,2-dimethylpropanoyl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-3-(2,2-dimethylpropanoyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger cellular responses.

Comparison with Similar Compounds

Similar Compounds

    7-(Diethylamino)-4-methylcoumarin: Similar structure but lacks the dimethylpropanoyl group.

    3-(2,2-Dimethylpropanoyl)-2H-1-benzopyran-2-one: Similar structure but lacks the diethylamino group.

    7-Hydroxy-4-methylcoumarin: Similar benzopyran ring system but lacks both the diethylamino and dimethylpropanoyl groups.

Uniqueness

7-(Diethylamino)-3-(2,2-dimethylpropanoyl)-2H-1-benzopyran-2-one is unique due to the presence of both the diethylamino and dimethylpropanoyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

922722-10-9

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

7-(diethylamino)-3-(2,2-dimethylpropanoyl)chromen-2-one

InChI

InChI=1S/C18H23NO3/c1-6-19(7-2)13-9-8-12-10-14(16(20)18(3,4)5)17(21)22-15(12)11-13/h8-11H,6-7H2,1-5H3

InChI Key

ZTYGKWYOSIWTLR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C(C)(C)C

Origin of Product

United States

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